molecular formula C10H13NO2 B1624841 N-(4-Ethoxy-2-13C-phenyl)acetamide CAS No. 286425-41-0

N-(4-Ethoxy-2-13C-phenyl)acetamide

Cat. No.: B1624841
CAS No.: 286425-41-0
M. Wt: 180.21 g/mol
InChI Key: CPJSUEIXXCENMM-OUBTZVSYSA-N
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Description

N-(4-Ethoxy-2-13C-phenyl)acetamide is a labeled analog of phenacetin, where the carbon-13 isotope is incorporated at the ethoxy position. This compound is primarily used in scientific research to study the metabolism and pharmacokinetics of phenacetin and its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-2-13C-phenyl)acetamide typically involves the reaction of 4-ethoxyaniline with acetic anhydride in the presence of a catalyst. The reaction conditions include maintaining a temperature range of 50-60°C and using a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-2-13C-phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Ethoxy-2-13C-phenyl)acetamide is extensively used in scientific research for:

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-2-13C-phenyl)acetamide involves its interaction with metabolic enzymes, particularly cytochrome P450. The compound undergoes de-ethylation, leading to the formation of reactive intermediates that can be traced using isotopic enrichment techniques. This helps in elucidating the metabolic pathways and enzyme-substrate interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Ethoxy-2-13C-phenyl)acetamide is unique due to the incorporation of the carbon-13 isotope, which allows for detailed metabolic studies using advanced analytical techniques. This isotopic labeling provides a significant advantage in tracing metabolic pathways and understanding the pharmacokinetics of phenacetin and its derivatives .

Properties

IUPAC Name

N-(4-(213C)ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJSUEIXXCENMM-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436236
Record name N-(4-Ethoxy-2-13C-phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286425-41-0
Record name N-(4-Ethoxy-2-13C-phenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenacetin-ethoxy-2-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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